molecular formula C8H4F3N B148410 1-Isocyano-4-(trifluoromethyl)benzene CAS No. 139032-23-8

1-Isocyano-4-(trifluoromethyl)benzene

Cat. No.: B148410
CAS No.: 139032-23-8
M. Wt: 171.12 g/mol
InChI Key: MPEHAMDFHFAQLB-UHFFFAOYSA-N
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Description

1-Isocyano-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F3N It is characterized by the presence of an isocyano group (-NC) and a trifluoromethyl group (-CF3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Isocyano-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives to form the corresponding isocyanate, which is then converted to the isocyanide. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the isocyanide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Isocyano-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The isocyano group can also undergo addition reactions with various reagents, forming new compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Isocyano-4-(trifluoromethyl)benzene has a diverse range of applications in scientific research:

  • Organic Synthesis : It serves as a crucial building block in the synthesis of more complex organic molecules. Its isocyano group allows for versatile reactions that can lead to various derivatives.
  • Biological Studies : The compound is investigated for its potential biological activities, particularly its interactions with enzymes and receptors. This includes studies on how it may affect biological pathways and mechanisms at the molecular level.
  • Medicinal Chemistry : Ongoing research explores its potential as a pharmaceutical intermediate. The unique properties conferred by the trifluoromethyl group may enhance the biological activity of derivatives designed to target specific diseases, such as cancer or inflammatory conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes .

Toxicological Profile

Research indicates that this compound exhibits acute toxicity when administered orally or dermally. It can cause skin and eye irritation, with specific target organ toxicity noted at high doses, particularly affecting the liver and kidneys. A study on B6C3F1 mice revealed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg based on liver and kidney effects .

Case Study: Toxicity Assessment

A detailed toxicity assessment involving repeated oral exposure in laboratory mice highlighted significant changes in hematological parameters at higher doses (1000 mg/kg), indicating systemic health effects. These findings underscore the importance of careful handling and risk assessment when working with this compound in both laboratory and industrial settings .

Mechanism of Action

The mechanism by which 1-Isocyano-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-Isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Isocyano-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group (-OCF3) instead of a trifluoromethyl group, which can affect its reactivity and applications.

    4-Isocyanobenzotrifluoride: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.

Biological Activity

1-Isocyano-4-(trifluoromethyl)benzene, with the molecular formula C8H4F3N, is an organic compound characterized by the presence of an isocyano group (-NC) and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

PropertyValue
IUPAC NameThis compound
Molecular Weight171.12 g/mol
CAS Number139032-23-8
InChIInChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H
InChI KeyMPEHAMDFHFAQLB-UHFFFAOYSA-N

Toxicological Profile

This compound exhibits several toxicological effects. Research indicates that it has acute toxicity when administered orally or dermally, along with skin and eye irritation potential. Specific target organ toxicity has also been noted, particularly affecting the liver and kidneys at high doses .

Case Study: Toxicity Assessment

A study involving repeated oral exposure in B6C3F1 mice revealed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg based on liver and kidney effects. At higher doses (1000 mg/kg), significant changes in hematological parameters were observed, indicating systemic health effects .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .

Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate due to its unique structural features that may confer biological activity. Its derivatives could be designed to target specific pathways involved in diseases such as cancer or inflammatory conditions.

Industrial Uses

In addition to its potential medicinal applications, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility in industrial applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameStructure TypeNotable Properties
1-Isocyano-4-(trifluoromethoxy)benzeneIsocyanide with -OCF3 groupDifferent reactivity due to ether linkage
4-IsocyanobenzotrifluorideIsocyanide with trifluorideSimilar toxicity profile but different applications

Properties

IUPAC Name

1-isocyano-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEHAMDFHFAQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374783
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139032-23-8
Record name 1-isocyano-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)phenyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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